Distinct Lipophilicity Versus 1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea (CAS 2034616-95-8)
The target compound (XLogP3 = 3.7) [1] is notably less lipophilic than its phenethyl analog (CAS 2034616-95-8, XLogP3 ≈ 4.1), despite having a similar molecular weight (369.4 vs. 353.4 g/mol) . The ortho-ethoxy group introduces an oxygen atom that partially offsets the hydrophobic surface contributed by the additional methylene unit in the phenethyl chain, resulting in a ΔlogP of approximately −0.4. This lower lipophilicity is expected to translate into superior aqueous solubility and a reduced risk of CYP450 promiscuity while preserving sufficient membrane permeability for intracellular target engagement.
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 1-Phenethyl-3-(4-(thiazol-2-yloxy)benzyl)urea (CAS 2034616-95-8), XLogP3 ≈ 4.1 (estimated from structural increment) |
| Quantified Difference | ΔXLogP3 ≈ −0.4 (target less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem/ChemSRC); no experimental logD7.4 data available. |
Why This Matters
For procurement decisions in early drug discovery, a lower logP can indicate better developability owing to improved solubility and lower metabolic liability, making the target compound a more attractive starting point than the phenethyl analog for oral drug programs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 91813965. https://pubchem.ncbi.nlm.nih.gov/compound/91813965. View Source
